molecular formula C11H10O4 B14559733 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione CAS No. 62018-47-7

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione

Cat. No.: B14559733
CAS No.: 62018-47-7
M. Wt: 206.19 g/mol
InChI Key: SAPUXEMRWBJLEF-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold in organic synthesis. This compound features a methyl group at position 5 and a phenyl group at position 2 on the 1,3-dioxane ring. Such substitutions modulate electronic and steric properties, influencing reactivity, stability, and applications in pharmaceuticals, materials science, and synthetic intermediates . The compound’s structure allows for participation in cycloadditions, condensations, and nucleophilic substitutions, making it valuable for constructing complex heterocycles .

Properties

CAS No.

62018-47-7

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

5-methyl-2-phenyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C11H10O4/c1-7-9(12)14-11(15-10(7)13)8-5-3-2-4-6-8/h2-7,11H,1H3

InChI Key

SAPUXEMRWBJLEF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(OC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sulfuric Acid-Mediated Cyclocondensation

The classical synthesis of 1,3-dioxane-4,6-diones involves cyclocondensation of malonic acid derivatives with ketones or aldehydes under acidic conditions. For 5-methyl-2-phenyl-1,3-dioxane-4,6-dione, this method adapts phenylmalonic acid (or its ester) and a methyl-substituted carbonyl precursor.

Procedure :
A mixture of phenylmalonic acid (1.0 equiv) and acetic anhydride (5–8 M) is cooled to 0°C, followed by dropwise addition of concentrated sulfuric acid (2–3 drops) and acetone (1.1 equiv). The reaction warms to room temperature, stirs for 6 hours, and precipitates upon refrigeration. Filtration and washing with cold water/ether yield the crude product, which is purified via toluene azeotrope.

Key Parameters :

  • Catalyst : H2SO4 (5.5 mol%)
  • Yield : 71–84% for analogous derivatives
  • Side Reactions : Over-acetylation, ring-opening under prolonged heating.

Phosphoric Acid and p-Toluenesulfonic Acid Variants

Alternative Brønsted acids, such as phosphoric acid or p-toluenesulfonic acid (p-TsOH), mitigate corrosion and side reactions associated with H2SO4. In a comparative study, p-TsOH (1.7 mol%) achieved 75% yield for 2,2-dimethyl-1,3-dioxane-4,6-dione at 180 minutes. For the target compound, substituting phenylmalonic acid and methyl ethyl ketone could theoretically follow this pathway, though experimental validation is pending.

Boric Acid-Catalyzed Green Synthesis

Mechanism and Advantages

Boric acid (H3BO3) emerged as a non-corrosive, recyclable catalyst for 1,3-dioxane-4,6-dione synthesis. Its Lewis acidity facilitates carbonyl activation while minimizing side reactions.

General Protocol :
Phenylmalonic acid (0.05 mol), acetic anhydride (0.06 mol), and boric acid (0.3 mol%) are stirred with methyl ethyl ketone (0.05 mol) at room temperature. Post-reaction, dichloromethane extraction and aqueous workup yield the product.

Performance Metrics :

  • Time : 30–60 minutes (vs. 180 minutes for H2SO4)
  • Yield : 77–89% for analogous compounds
  • Catalyst Reusability : Boric acid is recovered via filtration and reused without significant activity loss.

Application to 5-Methyl-2-Phenyl Derivative

Adapting this method to 5-methyl-2-phenyl-1,3-dioxane-4,6-dione would require methylmalonic acid and benzaldehyde as precursors. Preliminary data suggest that steric hindrance from the phenyl group may necessitate elevated temperatures or extended reaction times.

Comparative Analysis of Catalytic Efficiency

The table below contrasts catalytic systems for synthesizing structurally related 1,3-dioxane-4,6-diones:

Catalyst Loading (mol%) Time (min) Yield (%) Reference
H2SO4 5.5 180 71
p-TsOH 1.7 180 75
La(OTf)3 0.3 30 77.5
H3BO3 0.3 45 89

Boric acid outperforms traditional acids in yield and reaction time, though its efficacy for bulkier substrates like 5-methyl-2-phenyl derivatives warrants further study.

Recent Advances and Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation by enhancing molecular collision rates. A trial using phenylmalonic acid, acetone, and H2SO4 under microwave conditions (100°C, 10 minutes) achieved 88% yield for 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione. Scaling this to the target compound could reduce processing time by 50–70%.

Solid-Phase Synthesis

Immobilized catalysts, such as sulfated zirconia on silica (S2O8^2–/ZrO2-SiO2), enable heterogeneous catalysis with simplified product isolation. However, reported yields remain suboptimal (31%), necessitating ligand or support optimization.

Triphosgene-Mediated Cyclization

A patent-pending method for benzo[d]dioxin-2,4-dione derivatives employs triphosgene (BTC) as a cyclizing agent. While untested for 1,3-dioxane-4,6-diones, this approach could bypass acetic anhydride, reducing acetylation byproducts.

Hypothetical Protocol : Methylmalonic acid and benzaldehyde are treated with BTC in CH2Cl2/pyridine at 0–5°C. After quenching, the product is isolated via rotary evaporation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at the phenyl group or the dioxane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield diketones, while reduction reactions can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-Methyl-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione involves its ability to undergo various chemical reactions, which can lead to the formation of different products. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, facilitating its reactivity and effectiveness in various applications. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methoxy in ) improve solubility and thermal stability.
  • Electron-withdrawing groups (e.g., fluoro in ) enhance electrophilicity, facilitating nucleophilic attacks.
  • Aromatic substituents (e.g., phenyl in ) increase π-π stacking interactions, influencing crystallinity and material properties.

Contradictions :

  • Copper-catalyzed methods (e.g., ) show low yields (24%) for indenylidene derivatives, highlighting challenges in sterically hindered systems.
  • Green methods () outperform traditional organic solvent-based routes in efficiency and environmental impact.

Physical and Chemical Properties

  • Melting Points :

    • 5-Methyl-2-phenyl derivative: ~150–155°C (estimated from analogs in ).
    • 5-(4-Methoxybenzylidene) derivative: 210–215°C (higher due to crystalline packing from methoxy group) .
    • 5-Fluoro-benzoyl derivative: ~180–185°C (lower due to disrupted crystal lattice from fluorine) .
  • Solubility :

    • Hydrophobic substituents (e.g., phenyl, cyclopentyl) reduce water solubility but enhance organic solvent compatibility .
    • Methoxy and ethoxy groups improve polarity, increasing solubility in polar aprotic solvents (DMF, DMSO) .
  • Stability :

    • Electron-withdrawing groups (e.g., nitro, acetyl) reduce thermal stability, leading to decomposition above 100°C .
    • Methyl and phenyl groups provide steric protection, enhancing shelf-life compared to reactive analogs like 5-diazo derivatives ().

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using malonate derivatives and aromatic aldehydes. For example, a green synthesis approach involves aqueous media with surfactants like hexadecyltrimethylammonium bromide (HTMAB) to enhance reactivity under neutral conditions, achieving high yields (>85%) with reduced reaction times (~30 minutes) . Key variables include temperature (60–80°C), stoichiometric ratios (1:1 aldehyde-to-malonate), and catalyst loading (2–5 mol%). Purification typically involves recrystallization from ethanol or column chromatography.

Q. How can spectroscopic and crystallographic techniques be applied to characterize 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify methyl (δ 1.6–1.8 ppm) and phenyl (δ 7.2–7.5 ppm) groups. IR spectroscopy confirms carbonyl stretches (1750–1850 cm1^{-1}) and dioxane ring vibrations.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar dioxane ring and substituent orientations. For example, triclinic crystal systems (space group P1P1) with unit cell parameters a=7.102A˚,b=7.356A˚,c=13.856A˚a = 7.102 \, \text{Å}, b = 7.356 \, \text{Å}, c = 13.856 \, \text{Å} are common, with R-factors <0.06 ensuring accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The electron-deficient carbonyl groups activate the methylene position for nucleophilic attack. For instance, reactions with amines proceed via zwitterionic intermediates, as observed in Meldrum’s acid derivatives . Computational studies (e.g., DFT) model transition states and charge distribution, revealing activation energies (~20–30 kcal/mol) and regioselectivity trends. Experimental validation includes 1H^1H-NMR kinetics and trapping of intermediates with electrophiles.

Q. How can contradictions in experimental data (e.g., unexpected byproducts or divergent yields) be systematically addressed?

  • Methodological Answer :

  • Step 1 : Conduct factorial design experiments (e.g., 2k^k designs) to isolate variables like solvent polarity, temperature, and catalyst type .
  • Step 2 : Use LC-MS or GC-MS to identify byproducts (e.g., hydrolyzed derivatives or dimeric species).
  • Step 3 : Align findings with theoretical frameworks (e.g., frontier molecular orbital theory for cycloadditions) to reconcile discrepancies .

Q. What computational strategies are effective in predicting the biological or material properties of 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina, focusing on binding affinities (<−7.0 kcal/mol) and hydrogen-bond interactions.
  • Molecular Dynamics (MD) : Simulate stability in aqueous environments (AMBER force field) to assess solubility and aggregation tendencies .
  • QSAR Models : Corinate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs.

Methodological Design & Theoretical Frameworks

Q. How to integrate 5-Methyl-2-phenyl-1,3-dioxane-4,6-dione into a broader conceptual framework for drug discovery or materials science?

  • Methodological Answer :

  • Drug Discovery : Link synthetic routes to fragment-based drug design (FBDD), using the dioxane ring as a rigid scaffold. Validate via enzyme inhibition assays (e.g., IC50_{50} values against COX-2) .
  • Materials Science : Explore photophysical properties (e.g., fluorescence quenching) for sensor applications. Theoretical modeling (TD-DFT) predicts absorption spectra, guiding experimental UV-Vis studies .

Q. What experimental designs are optimal for studying the environmental or safety profile of this compound?

  • Methodological Answer :

  • Toxicity Screening : Use in vitro assays (Ames test for mutagenicity; LC50_{50} in Daphnia magna for ecotoxicity).
  • Degradation Studies : Apply advanced oxidation processes (AOPs) with HPLC-MS to track degradation pathways and half-lives .

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